Halogenation Pattern Differentiation: 2,6-Difluorobenzyl vs. 2,4-Difluorophenyl Acetamide Analogs — Physicochemical Property Comparison
The 2,6-difluorobenzyl substitution pattern in the target compound (CAS 946316-41-2) yields distinct physicochemical properties compared to the closely related 2,4-difluorophenyl analog (CAS 946316-17-2). The 2,6-difluorobenzyl group introduces a methylene spacer between the amide nitrogen and the fluorinated aryl ring, increasing conformational flexibility (rotatable bond count: 5 for the target vs. 4 for the 2,4-difluorophenyl analog) [1]. This structural difference alters the spatial orientation of the fluorinated ring relative to the isoxazole–acetamide pharmacophore, potentially affecting target binding geometry [2]. Both compounds share the C18H13ClF2N2O2 formula and a molecular weight of 362.76 g/mol, but their distinct fluorine substitution patterns confer different dipole moments and hydrogen-bond acceptor profiles.
| Evidence Dimension | Rotatable bond count / conformational flexibility |
|---|---|
| Target Compound Data | 5 rotatable bonds (2,6-difluorobenzyl substitution) |
| Comparator Or Baseline | 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide (CAS 946316-17-2): 4 rotatable bonds (2,4-difluorophenyl direct amide attachment) |
| Quantified Difference | Δ = +1 rotatable bond; altered conformational landscape |
| Conditions | In silico structural analysis based on published chemical structures [1] |
Why This Matters
The additional rotational degree of freedom and altered fluorine geometry of the 2,6-difluorobenzyl group may influence target binding kinetics and selectivity, making the target compound a distinct candidate for SAR exploration where precise vector alignment is critical.
- [1] ChemSrc. CAS 946316-17-2: 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,4-difluorophenyl)acetamide. Chemical properties datasheet. View Source
- [2] A2A Pharmaceuticals, Inc. (2020). Isoxazole derivatives targeting TACC3 as anticancer agents. Patent WO-2021097352-A1. View Source
